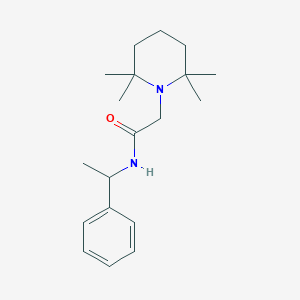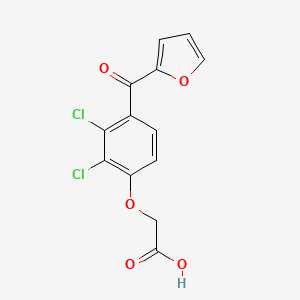
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is an inorganic compound that consists of cobalt, lithium, fluoride, and hydrogen phosphate ions in a 1:1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) typically involves the reaction of cobalt(2+) salts with lithium fluoride and hydrogen phosphate under controlled conditions. One common method is to dissolve cobalt(2+) chloride, lithium fluoride, and sodium hydrogen phosphate in water, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the final product.
Industrial Production Methods
Industrial production of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) may involve large-scale chemical reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps such as crystallization, filtration, and drying to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(2+) ion can be oxidized to cobalt(3+) under certain conditions.
Substitution Reactions: The fluoride ion can be substituted by other halides or nucleophiles.
Acid-Base Reactions: The hydrogen phosphate ion can participate in acid-base reactions, acting as either an acid or a base depending on the pH of the solution.
Common Reagents and Conditions
Common reagents used in reactions with cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, solvent, and concentration, are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) depend on the specific reaction conditions and reagents used. For example, oxidation of cobalt(2+) can lead to the formation of cobalt(3+) compounds, while substitution reactions can yield various halide or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential role in biological systems, such as enzyme inhibition and metal ion transport.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as batteries and electronic devices, due to its unique electrochemical properties.
Wirkmechanismus
The mechanism of action of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) involves its interaction with molecular targets and pathways in various systems. For example, in biological systems, the cobalt(2+) ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluoride and hydrogen phosphate ions can also participate in various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can be compared with other similar compounds, such as:
Cobalt(2+) lithium chloride hydrogen phosphate (1/1/1/1): Similar in structure but with chloride instead of fluoride, which can lead to different chemical properties and reactivity.
Cobalt(2+) sodium fluoride hydrogen phosphate (1/1/1/1): Similar but with sodium instead of lithium, affecting its solubility and ionic interactions.
Cobalt(2+) lithium fluoride sulfate (1/1/1/1):
The uniqueness of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) lies in its specific combination of ions, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Eigenschaften
CAS-Nummer |
52934-02-8 |
|---|---|
Molekularformel |
CoFHLiO4P |
Molekulargewicht |
180.9 g/mol |
IUPAC-Name |
lithium;cobalt(2+);hydrogen phosphate;fluoride |
InChI |
InChI=1S/Co.FH.Li.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+2;;+1;/p-3 |
InChI-Schlüssel |
YBAZLSDOYSHXII-UHFFFAOYSA-K |
Kanonische SMILES |
[Li+].OP(=O)([O-])[O-].[F-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


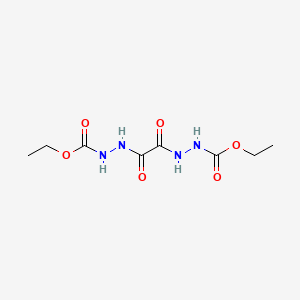
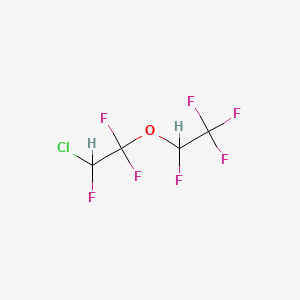
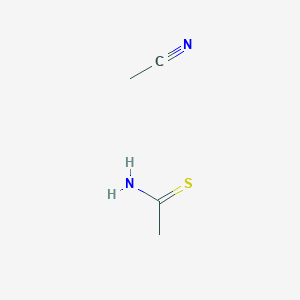

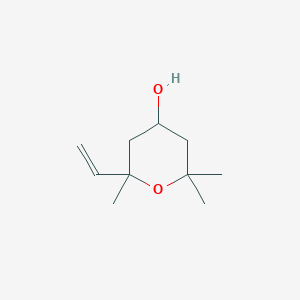
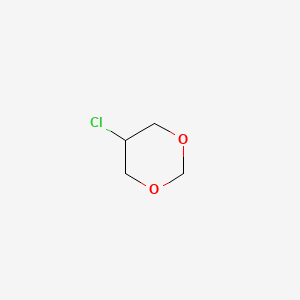
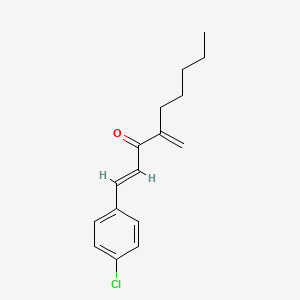
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
